molecular formula C11H20N2O3 B12992325 tert-Butyl (5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate CAS No. 2227204-73-9

tert-Butyl (5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate

Cat. No.: B12992325
CAS No.: 2227204-73-9
M. Wt: 228.29 g/mol
InChI Key: RJQWKGIMKRQSER-UHFFFAOYSA-N
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Description

tert-Butyl (5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate: is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features. The spirocyclic scaffold provides a rigid and three-dimensional structure, which can be beneficial in drug design for improving binding affinity and selectivity towards biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate typically involves the formation of the spirocyclic ring system followed by the introduction of the tert-butyl carbamate group. One common method involves the reaction of a suitable aziridine with a lactone under basic conditions to form the spirocyclic intermediate. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or epoxidized derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new carbamate derivatives .

Scientific Research Applications

tert-Butyl (5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate is primarily related to its ability to interact with biological targets through its spirocyclic structure. The rigid and three-dimensional nature of the compound allows it to fit into specific binding sites on enzymes or receptors, thereby modulating their activity. The carbamate group can also participate in hydrogen bonding and other interactions, further enhancing its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate is unique due to its specific combination of a spirocyclic ring system and a tert-butyl carbamate group. This combination provides a balance of rigidity and flexibility, making it a valuable scaffold in drug design and other applications.

Properties

CAS No.

2227204-73-9

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-8-4-5-15-11(8)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)

InChI Key

RJQWKGIMKRQSER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC12CNC2

Origin of Product

United States

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